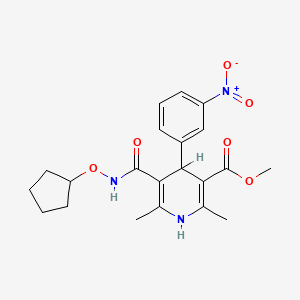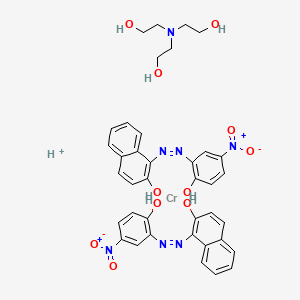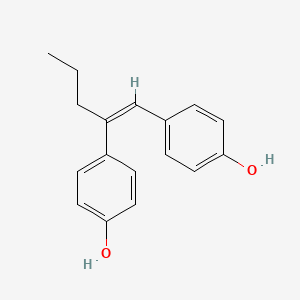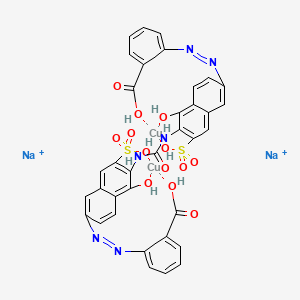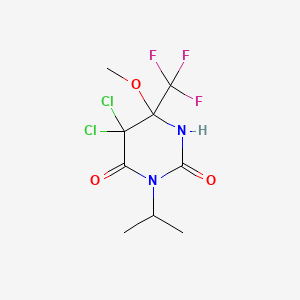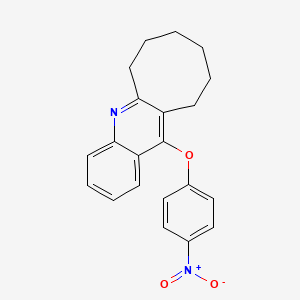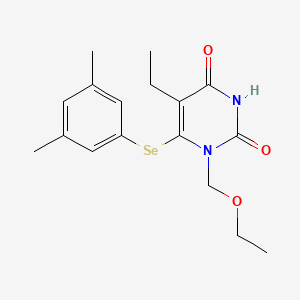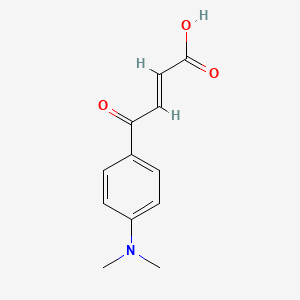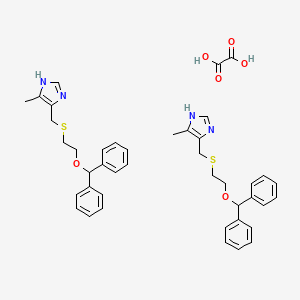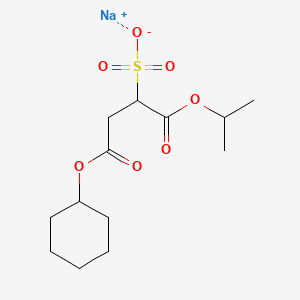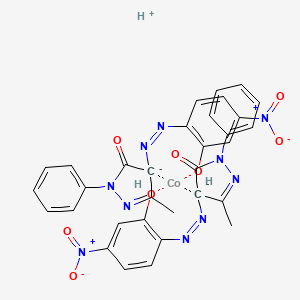
Hydrogen bis(2,4-dihydro-4-((2-hydroxy-4-nitrophenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-))cobaltate(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrogen bis[2,4-dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)]cobaltate(1-) is a complex compound that features a cobalt center coordinated with two azo-linked pyrazolone ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hydrogen bis[2,4-dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)]cobaltate(1-) typically involves the reaction of cobalt salts with azo-linked pyrazolone ligands under controlled conditions. The reaction is usually carried out in an aqueous or alcoholic medium, with the pH adjusted to facilitate the formation of the complex. The reaction temperature and time are optimized to ensure maximum yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield. The final product is often purified through crystallization or chromatography techniques to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Hydrogen bis[2,4-dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)]cobaltate(1-) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its oxidation state and potentially altering its color and properties.
Reduction: Reduction reactions can convert the azo groups to amines, affecting the overall structure and reactivity of the compound.
Substitution: Ligand substitution reactions can occur, where the azo-linked pyrazolone ligands are replaced by other ligands, resulting in new complexes with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cobalt complexes with higher oxidation states, while reduction can produce amine derivatives of the original compound.
Applications De Recherche Scientifique
Hydrogen bis[2,4-dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)]cobaltate(1-) has several scientific research applications:
Chemistry: The compound is used as a model system for studying coordination chemistry and the behavior of azo-linked ligands.
Biology: Its potential biological activity is explored in various studies, including its interaction with biomolecules and its effects on cellular processes.
Medicine: Research is conducted to investigate its potential therapeutic applications, such as its use in drug delivery systems or as a diagnostic agent.
Industry: The compound’s vibrant color makes it useful in the development of dyes and pigments for various industrial applications.
Mécanisme D'action
The mechanism of action of Hydrogen bis[2,4-dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)]cobaltate(1-) involves its interaction with molecular targets through coordination bonds. The cobalt center plays a crucial role in mediating these interactions, which can affect various biochemical pathways. The azo-linked pyrazolone ligands also contribute to the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chromate(2-), [2,4-dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)]: This compound shares a similar structure but features a chromate center instead of cobalt.
Imidazole-containing compounds: These compounds also exhibit coordination chemistry and are used in various biological and industrial applications.
Uniqueness
Hydrogen bis[2,4-dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)]cobaltate(1-) is unique due to its specific coordination environment and the presence of azo-linked pyrazolone ligands. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
84030-59-1 |
|---|---|
Formule moléculaire |
C32H25CoN10O8- |
Poids moléculaire |
736.5 g/mol |
Nom IUPAC |
cobalt;hydron;4-[(2-hydroxy-4-nitrophenyl)diazenyl]-5-methyl-2-phenylpyrazol-4-id-3-one |
InChI |
InChI=1S/2C16H12N5O4.Co/c2*1-10-15(16(23)20(19-10)11-5-3-2-4-6-11)18-17-13-8-7-12(21(24)25)9-14(13)22;/h2*2-9,22H,1H3;/q2*-1;/p+1 |
Clé InChI |
ABSACZNEAZKCAO-UHFFFAOYSA-O |
SMILES canonique |
[H+].CC1=NN(C(=O)[C-]1N=NC2=C(C=C(C=C2)[N+](=O)[O-])O)C3=CC=CC=C3.CC1=NN(C(=O)[C-]1N=NC2=C(C=C(C=C2)[N+](=O)[O-])O)C3=CC=CC=C3.[Co] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![sodium;(2R,3R)-3-[[4-methyl-1-oxo-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]pentan-2-yl]carbamoyl]oxirane-2-carboxylate](/img/structure/B15187470.png)
